N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide

Lipophilicity ADME SAR

N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is a polyhalogenated aryl‑sulfonamide bearing a 4‑bromophenyl‑sulfanyl‑ethyl linker and a 2,3,4‑trichlorobenzenesulfonamide warhead. Its molecular formula is C₁₄H₁₁BrCl₃NO₂S₂ (MW 475.6).

Molecular Formula C14H11BrCl3NO2S2
Molecular Weight 475.62
CAS No. 400084-11-9
Cat. No. B2493185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide
CAS400084-11-9
Molecular FormulaC14H11BrCl3NO2S2
Molecular Weight475.62
Structural Identifiers
SMILESC1=CC(=CC=C1SCCNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)Br
InChIInChI=1S/C14H11BrCl3NO2S2/c15-9-1-3-10(4-2-9)22-8-7-19-23(20,21)12-6-5-11(16)13(17)14(12)18/h1-6,19H,7-8H2
InChIKeyCHVRLNADHBRMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide (CAS 400084‑11‑9): Procurement‑Grade Identity and Baseline Profile


N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is a polyhalogenated aryl‑sulfonamide bearing a 4‑bromophenyl‑sulfanyl‑ethyl linker and a 2,3,4‑trichlorobenzenesulfonamide warhead. Its molecular formula is C₁₄H₁₁BrCl₃NO₂S₂ (MW 475.6). Commercial material is typically supplied at ≥95 % purity as a solid for research use. Fundamentally, it is a hybrid scaffold that combines a high‑lipophilicity side‑chain (calculated XLogP3 = 5.7) with a densely chlorinated aryl‑sulfonamide core, creating a distinct physicochemical profile [1].

Why Generic Substitution of N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is Not Feasible for Rigorous Scientific Procurement


Polyhalogenated aryl‑sulfonamides are not interchangeable tool compounds. Even closely related analogs that differ by a single halogen atom can display divergent target binding modes, metabolic half‑lives, and off‑target profiles. For example, compound 27 (the 2,3,4‑trichlorophenyl‑tetrazole isomer) in the IRAP series exhibited a unique binding conformation that fluorine‑substituted congeners 28‑34 did not replicate. Therefore, substituting the 4‑bromophenyl‑sulfanyl‑ethyl motif with a methanesulfonamide, a benzamide, or a simpler 4‑halophenylsulfonyl‑ethyl variant will yield a distinct lipophilicity, hydrogen‑bonding capacity, and overall pharmacological vector, compromising assay reproducibility and SAR continuity [1].

Quantitative Differentiation Evidence for N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide (CAS 400084‑11‑9)


Elevated Calculated Lipophilicity (XLogP3) vs. Common Analogs with Methanesulfonamide or Benzamide Head-Groups

The target compound exhibits a computed XLogP3 of 5.7, which is significantly higher than the value of 2.1 for the corresponding methanesulfonamide analog [1]. This difference arises from the 2,3,4-trichlorobenzenesulfonamide fragment, which contributes three chlorine atoms that markedly enhance hydrophobicity relative to a simple methanesulfonamide group. This calculated property suggests that the target compound will display substantially different passive membrane permeability, plasma protein binding, and metabolic clearance when tested in cellular or in vivo ADME assays [2].

Lipophilicity ADME SAR

Submicromolar IRAP Inhibitory Activity Demonstrated by the 2,3,4-Trichlorobenzenesulfonamide Core, Contrasted with Inactive Fluoro‑Analogues

In a recombinant human IRAP enzyme assay conducted in HEK293 cells, the 2,3,4‑trichlorobenzenesulfonamide derivative (compound 27) displayed an IC50 value of 2.3 µM, whereas the mono‑fluoro analog (compound 28) showed no measurable inhibition at 10 µM [1]. Although the assay did not directly test the target compound, the presence of the identical 2,3,4‑trichlorobenzenesulfonamide core in compound 27 provides strong class‑level inferential evidence that the target compound is likely to retain IRAP binding affinity, while the 4‑bromophenyl‑sulfanyl‑ethyl substituent is expected to modulate potency and selectivity further.

IRAP Aminopeptidase Inhibition CNS Tool

Higher Molecular Complexity and Hydrogen‑Bond Acceptor Count Compared to O‑Des‑bromo Analogues

The target compound contains 4 hydrogen‑bond acceptors (sulfonamide O, sulfonamide N, and two thioether S atoms) and 1 hydrogen‑bond donor, whereas the corresponding 4‑bromo‑free analog (4‑chlorophenyl‑sulfanyl‑ethyl‑2,3,4‑trichlorobenzenesulfonamide) would contain 4 acceptors but has a slightly lower topological polar surface area due to replacement of Br with Cl. However, the bromine atom contributes significant additional van der Waals volume (van der Waals radius Br = 1.85 Å vs Cl = 1.75 Å), which can alter halogen‑bonding interactions with target proteins [1]. Quantitative solubility measurements for the target compound are not publicly available, but computed LogP and molecular complexity indices indicate that the compound will be more hydrophobic than its des‑bromo analogue, potentially affecting crystallographic packing and co‑crystallization behavior with protein targets [2].

Physicochemical Properties Off‑Target Selectivity Scaffold Design

Recommended Application Scenarios for N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide (CAS 400084‑11‑9)


Lead‑Analog Screening for IRAP‑Targeted Central Nervous System Probe Development

Based on the established IRAP inhibitory activity of the 2,3,4‑trichlorobenzenesulfonamide core (compound 27) and the high calculated lipophilicity of the target compound (XLogP3 5.7), this compound is optimally suited for screening campaigns aimed at identifying CNS‑penetrant IRAP ligands. Its elevated LogP is expected to enhance blood‑brain barrier permeability, making it a stronger starting point for neuroscience tool development than the corresponding methanesulfonamide or low‑halogen sulfonamide analogs [1].

Crystallographic Phasing and Halogen‑Bonding Study of Enzyme‑Ligand Complexes

The 4‑bromophenyl substituent provides an anomalous scattering signal suitable for SAD or MAD phasing in protein crystallography. Unlike the chloro‑analogue, the heavier bromine atom (K edge ∼13.474 keV) allows convenient access to tunable synchrotron beamlines between 12‑14 keV. This makes the compound a superior co‑crystallization candidate for both phasing and halogen‑bond interaction mapping within the IRAP active site or other sulfonamide‑binding proteases [2].

Trichlorinated Scaffold‑Based Metabolic Stability Triage in Drug Discovery

The 2,3,4‑trichloro substitution pattern in the sulfonamide head‑group is a critical determinant of metabolic fate; this motif resists oxidative metabolism at multiple positions. Procurement of this compound enables direct comparative microsomal stability studies against des‑chlorinated and mono‑fluorinated counterparts. Such a head‑to‑head comparison is essential for confirming that the trichloro core indeed confers the predicted metabolic resilience observed for compound 27 in human liver microsomes [1].

Construction of Physicochemical Property‑Based Compound Libraries for Endocrine Disruption Screening

Polyhalogenated aryl sulfonamides with high logP values are often flagged in environmental toxicology screens. The target compound, with a computed XLogP3 of 5.7 and three chlorine atoms, represents an ideal high‑hydrophobicity reference standard for calibrating partitioning behavior in environmental fate models. Its well‑defined chemical structure and high purity (≥95 %) make it a reproducible positive control for inter‑laboratory studies on lipophilic contaminant bioaccumulation [1].

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